4-Fluorobenzylammonium iodide
Description
Emergence of Organic Ammonium (B1175870) Halides in Hybrid Perovskite Architectures
Hybrid organic-inorganic perovskites, which adopt the characteristic ABX₃ crystal structure, have become a cornerstone of modern materials science, particularly in the realm of photovoltaics. nih.govmdpi.com In this structure, 'A' is typically a monovalent organic cation, 'B' is a divalent metal cation (like lead or tin), and 'X' is a halide anion (I⁻, Br⁻, or Cl⁻). nih.gov The initial breakthrough in this class of materials for solar applications involved the use of small organic cations, most notably methylammonium (B1206745) (CH₃NH₃⁺), as the 'A' cation. mdpi.comscispace.com The first hybrid organic-inorganic halide perovskite was reported in the late 1970s, but its potential for commercial applications, especially in light-emitting devices and solar cells, was realized much later. ossila.com
The rapid emergence of perovskite solar cells, with efficiencies climbing dramatically since 2012, is a testament to the remarkable optoelectronic properties of these materials. ossila.comresearchgate.net Organic ammonium halides are integral to the perovskite structure, influencing its stability, electronic properties, and processability. nih.gov While small cations like methylammonium fit neatly into the three-dimensional (3D) perovskite lattice, researchers soon began to explore larger, more complex organic ammonium halides. nih.gov The introduction of these bulky cations led to the formation of two-dimensional (2D) or quasi-2D perovskite structures, which offered improved stability, a critical challenge for their 3D counterparts. jku.at These layered structures opened up new avenues for material design, enabling the fine-tuning of properties by modifying the organic component.
Distinction and Significance of Aromatic Fluorinated Ammonium Cations
Within the diverse family of organic ammonium halides, aromatic fluorinated cations represent a particularly strategic class of molecules for enhancing perovskite performance. The incorporation of these cations, such as 4-fluorobenzylammonium (B8765559), offers a dual advantage derived from both the aromatic ring and the fluorine substituent.
The strategy of fluorination adds another layer of functionality. Fluorine's high electronegativity imparts several beneficial characteristics to the organic cation and, by extension, to the perovskite film. A key benefit is increased hydrophobicity, which enhances the material's resistance to moisture—a major cause of degradation in perovskite devices. researchgate.netgreatcellsolarmaterials.com Fluorinated cations have been shown to form an ultra-hydrophobic protective layer on the perovskite surface. researchgate.netjos.ac.cn Additionally, these cations are effective at passivating defects within the perovskite crystal lattice, such as at grain boundaries and surfaces. researchgate.netresearching.cn This defect passivation reduces non-radiative recombination, allowing for more efficient charge transport and extraction, which ultimately boosts the power conversion efficiency of solar cells. researchgate.netgreatcellsolarmaterials.com The combined experimental and theoretical studies have demonstrated that the strategic fluorination of aromatic cations is an effective method for improving both the efficiency and stability of perovskite-based devices. researchgate.net
Current Research Landscape and Future Trajectories for 4-Fluorobenzylammonium Iodide
This compound (FBZAI) is increasingly being utilized as a key additive or precursor in the fabrication of high-performance functional materials, most notably perovskite solar cells. greatcellsolarmaterials.com Research has shown that incorporating even trace amounts of FBZAI can lead to significant improvements in both the efficiency and stability of these devices. researchgate.net
In lead-based perovskite solar cells, the addition of FBZAI has been demonstrated to passivate defects and improve charge transport, leading to an increase in power conversion efficiency (PCE). researchgate.netgreatcellsolarmaterials.com For instance, incorporating a small quantity of FBZAI into a methylammonium lead iodide (MAPbI₃) based solar cell increased the PCE from 18.1% to 19.1%. researchgate.net The fluorinated benzene (B151609) component of the molecule confers a hydrophobic character to the perovskite film, which enhances the device's stability against moisture. researchgate.netgreatcellsolarmaterials.com
The application of FBZAI is also proving to be highly effective in the development of environmentally friendly, lead-free perovskite solar cells, particularly those based on tin (Sn). researchgate.net Tin-based perovskites are a promising alternative to their lead counterparts but suffer from the facile oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and degrades performance. researchgate.net The incorporation of FBZAI into tin-based perovskite films has been shown to increase crystallinity, passivate defects, and inhibit this detrimental oxidation. researchgate.net This results in suppressed non-radiative recombination and enhanced charge transport, leading to a significant boost in performance. In one study, the use of FBZAI as an additive in a tin-based perovskite solar cell resulted in a PCE of 13.85%. researchgate.net
The future for this compound extends beyond photovoltaics. Its ability to modify surfaces and passivate defects makes it a candidate for other optoelectronic applications. For example, fluorinated cations have been explored in the development of bright and efficient light-emitting diodes (LEDs). jos.ac.cn There is also potential for its use in developing scintillators for X-ray imaging, where defect-free and stable perovskite films are crucial. acs.org Future research will likely focus on the broader application of FBZAI and similar fluorinated aromatic ammonium halides in a variety of advanced functional materials, leveraging their unique combination of properties to create more efficient and durable electronic and optoelectronic devices.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₉FIN |
| CAS Number | 2097121-30-5 |
| Molecular Weight | 253.06 g/mol |
| Synonym | FBZAI |
Data sourced from Greatcell Solar Materials. greatcellsolarmaterials.com
Table 2: Impact of this compound (FBZAI) on Perovskite Solar Cell Performance
| Perovskite Type | Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |
| MAPbI₃-based | FBZAI | 19.1% (from 18.1% baseline) | Not Specified | researchgate.net |
| Sn-based | FBZAI | 13.85% | 0.778 V | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluorophenyl)methylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTUISCIGMWMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH3+])F.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluorobenzylammonium Iodide
Solution-Phase Preparation Protocols
The predominant method for synthesizing 4-Fluorobenzylammonium (B8765559) iodide is through a direct acid-base reaction in a solution phase. This typically involves the reaction of 4-Fluorobenzylamine (B26447) with hydroiodic acid (HI).
A common laboratory-scale protocol involves dissolving 4-Fluorobenzylamine in a suitable organic solvent, such as methanol, and then adding a stoichiometric equivalent of hydroiodic acid. ntu.edu.sg The reaction is often conducted at a reduced temperature (e.g., 0 °C) with vigorous stirring to control the exothermic nature of the neutralization reaction and to promote the precipitation of the ammonium (B1175870) salt. ntu.edu.sg After a reaction period of several hours, the solvent is typically removed under reduced pressure, for instance, using a rotary evaporator, to yield the crude product. ntu.edu.sg
An alternative approach in halide salt synthesis involves the in situ generation of hydrogen iodide. This can be achieved by reacting molecular iodine (I₂) with formic acid. googleapis.com Following the formation of HI within the reaction medium, the organic cation donor, in this case, 4-Fluorobenzylamine, is introduced to form the desired iodide salt. googleapis.com This method can help prevent the formation of certain by-products by controlling the reactant ratios and reaction sequence. googleapis.com
The choice of solvent and reaction conditions can be adapted based on the scale of the synthesis and the desired purity of the initial crude product. Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) may be employed to prevent unwanted side reactions and ensure high product purity.
Table 1: Representative Solution-Phase Synthesis Protocols for 4-Fluorobenzylammonium Iodide
| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration | Initial Work-up | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorobenzylamine | Hydroiodic acid (57% wt aq.) | Methanol | 0 °C | 2 hours | Drying via rotary evaporator at 50 °C | ntu.edu.sg |
Crystallization Techniques for High-Purity Material
Achieving the high purity (>99%) required for optoelectronic applications necessitates effective purification of the crude this compound. greatcellsolarmaterials.comgreatcellsolarmaterials.com Recrystallization is the primary technique employed for this purpose, which relies on the principle that the solubility of a solid in a solvent changes significantly with temperature. mt.com
A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble. ntu.edu.sguomustansiriyah.edu.iq Ethanol is frequently used for this purpose. ntu.edu.sg Once the material is fully dissolved, the solution is allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops, leading to the formation of pure crystals while impurities remain dissolved in the solvent (mother liquor). mt.comuomustansiriyah.edu.iq
Table 2: Crystallization Systems for the Purification of this compound
| Solvent | Antisolvent | Technique | Outcome | Reference |
|---|---|---|---|---|
| Ethanol | Diethyl Ether | Antisolvent Precipitation | Precipitation of solid product | ntu.edu.sg |
| Ethanol | Ethyl Acetate | Recrystallization/Antisolvent Precipitation | Purification of crude product | ntu.edu.sg |
Advancements in Precursor Quality and Reproducibility
The quality and reproducibility of synthesized this compound are fundamentally dependent on the purity of its precursors: 4-Fluorobenzylamine and hydroiodic acid. For applications in perovskite solar cells, where the compound acts as a surface passivating agent, even trace impurities can create defects, hinder charge transport, and negatively impact device efficiency and stability. researchgate.netresearchgate.net
Consequently, significant emphasis is placed on utilizing high-purity starting materials. Commercially available 4-Fluorobenzylamine with a purity of 98% or higher is often specified in synthetic procedures. ntu.edu.sg Similarly, the concentration and purity of the hydroiodic acid solution are critical parameters. ntu.edu.sg
Advancements in synthetic routes aim to improve reproducibility by minimizing the formation of by-products. For instance, processes for producing halide salts can be susceptible to contamination from unreacted tertiary amines reacting with the acid, forming unwanted salt impurities. googleapis.com Methods that ensure complete reaction and prevent the formation of side products, such as the in situ generation of HI, contribute to a cleaner product that is easier to purify. googleapis.com The use of high-purity precursors ensures that the final product, after crystallization, meets the stringent requirements (e.g., >99% purity) for consistent performance in high-technology applications. greatcellsolarmaterials.comgreatcellsolarmaterials.com
Role of 4 Fluorobenzylammonium Iodide in Perovskite Optoelectronics
Perovskite Film Formation and Growth Dynamics
The orientation of perovskite crystal planes relative to the substrate can significantly affect charge transport and extraction. Certain crystal orientations are believed to offer more favorable pathways for charge carriers to move vertically through the device. Additives like 4-FBZAI can influence this orientation. While as-deposited perovskite films can have grains oriented in multiple directions, the introduction of bulky organic ligands can promote a preferred orientation. For instance, in some systems, additives have been shown to favor the growth of crystals with a specific orientation, which can lead to improved power conversion efficiency. doi.org The presence of the 4-FBZAI cation can act as a template or a growth modulator during the crystallization process, guiding the alignment of the perovskite crystals.
The morphology of the perovskite film, including grain size and uniformity, is a critical determinant of device performance. Large, uniform grains with a low density of grain boundaries are desirable as these boundaries can act as sites for charge recombination. The incorporation of fluorinated additives has been shown to result in higher-quality perovskite films with larger grains. pv-magazine.comfigshare.com The use of 4-FBZAI can lead to smoother and more compact polycrystalline films. This is sometimes achieved through the formation of quasi-2D or 2D/3D perovskite heterostructures, where the bulky 4-FBZAI cations are located at the grain boundaries or on the surface of the 3D perovskite film. researchgate.net This structural arrangement not only passivates defects but also contributes to a more robust and uniform film morphology.
Interfacial and Bulk Engineering of Perovskite Layers
Defects within the bulk of the perovskite film and at its interfaces with charge transport layers are a primary source of efficiency loss and degradation. 4-Fluorobenzylammonium (B8765559) iodide can be strategically introduced to mitigate these issues through both bulk and interfacial engineering.
One common strategy is to incorporate a small amount of 4-FBZAI directly into the perovskite precursor solution before film deposition. researchgate.net This method, known as bulk or additive engineering, distributes the 4-FBZAI molecules throughout the perovskite film. As the perovskite crystallizes, the bulky cations tend to segregate at the grain boundaries, effectively passivating defects such as halide vacancies that are prevalent in these regions. researchgate.net This "in-situ" passivation reduces non-radiative recombination within the bulk of the film, leading to improved charge transport. researchgate.netgreatcellsolarmaterials.com Research has shown that incorporating a trace amount (e.g., 0.2 mol%) of 4-FBZAI into a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite can significantly enhance device performance. researchgate.net
Table 1: Impact of 4-FBZAI Additive on Perovskite Solar Cell Performance Data sourced from a study on MAPbI₃-based perovskite solar cells. researchgate.net
| Device Type | Power Conversion Efficiency (PCE) | Improvement |
|---|---|---|
| Control Device (without 4-FBZAI) | 18.1% | - |
| Device with 4-FBZAI Additive | 19.1% | +5.5% |
Defects are often more concentrated at the surface of the perovskite film. Therefore, post-fabrication surface treatment is a highly effective strategy. This involves depositing a thin layer of a passivating agent, such as a solution containing 4-FBZAI or a similar organic ammonium (B1175870) halide, onto the completed perovskite film. nih.govucla.edu This approach forms a 2D or quasi-2D capping layer on top of the 3D perovskite bulk. This layer serves multiple functions: it passivates surface defects like iodine vacancies, reduces interfacial recombination losses, and can improve energy level alignment with the adjacent charge transport layer. nih.govresearchgate.net Furthermore, the fluorinated benzyl (B1604629) moiety of 4-FBZAI imparts a hydrophobic character to the film's surface, which significantly enhances the device's stability against moisture. researchgate.netgreatcellsolarmaterials.com Studies on the related compound 4-fluorophenethylammonium iodide (F-PEAI) have demonstrated the effectiveness of this approach. nih.gov
Table 2: Performance Enhancement via F-PEAI Surface Passivation Data from a study comparing a control device to one with F-PEAI surface treatment. nih.gov
| Device Type | Champion Power Conversion Efficiency (PCE) | Stability (Retention after 720h humidity aging) |
|---|---|---|
| Control Device | 19.5% | - |
| F-PEAI Treated Device | 21.0% | 90% |
Mechanisms of Charge Carrier Dynamics Modulation
The improvements in device efficiency and stability conferred by 4-FBZAI stem from its ability to favorably modulate the behavior of photo-generated charge carriers (electrons and holes). The primary mechanisms include defect passivation and the consequent suppression of non-radiative recombination.
The incorporation of 4-FBZAI directly addresses this issue. The ammonium group (-NH₃⁺) of the cation can passivate negatively charged defects, while the iodide ion (I⁻) can fill halide vacancies. This chemical passivation effectively "heals" the defects, removing the trap states from the bandgap. researchgate.netnih.gov By eliminating these recombination centers, 4-FBZAI significantly suppresses non-radiative recombination. figshare.comnih.gov This leads to a longer lifetime for the charge carriers, allowing more of them to be successfully extracted from the perovskite layer and contribute to the photocurrent. The result is a marked improvement in the open-circuit voltage and fill factor, which are key parameters in solar cell performance. researchgate.net
Facilitation of Charge Transport and Extraction
The efficient movement and collection of charge carriers (electrons and holes) are fundamental to the performance of any optoelectronic device. The incorporation of 4-Fluorobenzylammonium iodide has been shown to improve charge transport within the perovskite layer. greatcellsolarmaterials.comresearchgate.net While the precise mechanisms are a subject of ongoing research, it is understood that the additive contributes to a more ordered and crystalline perovskite film. researchgate.net
Improved crystallinity reduces the number of grain boundaries and other structural imperfections that can scatter or trap charge carriers, thereby impeding their flow. nih.gov The mobility of charge carriers is a critical factor, as faster-moving charges are more likely to be extracted at the electrodes before they can recombine. d-nb.info By facilitating a more uniform and defect-free charge transport pathway, 4F-BZAI helps to ensure that photogenerated carriers are efficiently collected, which is reflected in the improved performance of the final device. researchgate.net
Suppression of Non-Radiative Recombination Pathways
Non-radiative recombination is a major loss mechanism in perovskite optoelectronics, where charge carriers recombine without emitting light, thereby reducing device efficiency. This process often occurs at defect sites, such as vacancies, interstitials, and grain boundaries within the perovskite film. nih.govresearchgate.net this compound plays a crucial role in mitigating these losses by passivating such defects. greatcellsolarmaterials.comresearchgate.net
The introduction of 4F-BZAI can effectively neutralize charge traps on the perovskite surface and within the bulk material. researchgate.netnih.gov This passivation reduces the number of available sites for non-radiative recombination, allowing for a greater proportion of charge carriers to be either extracted in a solar cell or to recombine radiatively in a light-emitting diode (LED). nih.govcityu.edu.hk Studies have shown that the use of similar fluorinated organic cations leads to a significant reduction in non-radiative recombination, evidenced by an increase in photoluminescence (PL) intensity and longer carrier lifetimes. nih.govcityu.edu.hk For instance, the incorporation of a trace amount of 4F-BZAI into a CH₃NH₃PbI₃-based perovskite solar cell was found to effectively passivate defects, contributing to a notable increase in power conversion efficiency. researchgate.net
Integration in Specific Perovskite Systems
The versatility of this compound allows for its integration into a variety of perovskite compositions, including the well-established lead-halide systems, emerging tin-based alternatives, and other lead-free formulations.
Application in Lead-Halide Perovskite Architectures
In conventional lead-halide perovskites, such as those based on methylammonium lead iodide (MAPbI₃), 4F-BZAI has demonstrated significant benefits. researchgate.net Research shows that incorporating a small amount of this compound into MAPbI₃-based solar cells can increase the power conversion efficiency (PCE) from 18.1% to 19.1%. researchgate.net This enhancement is attributed to the dual function of defect passivation and improved charge transport. researchgate.net
Furthermore, the fluorinated benzylammonium moiety imparts a hydrophobic character to the perovskite film. greatcellsolarmaterials.comresearchgate.net This increased resistance to moisture is a critical advantage, as environmental stability remains a primary obstacle to the commercialization of perovskite solar cells. researchgate.net Devices incorporating 4F-BZAI have shown markedly improved stability against humidity compared to their unmodified counterparts. researchgate.net For example, unencapsulated devices were reported to maintain approximately 90% of their initial efficiency after 11 days of storage in air with 25% humidity. researchgate.net
Table 1: Performance Enhancement in MAPbI₃ Perovskite Solar Cells with 4F-BZAI
| Parameter | Control Device (MAPbI₃) | Device with 4F-BZAI | Reference |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | 18.1% | 19.1% | researchgate.net |
Development of Tin-Based Perovskite Devices
The toxicity of lead has spurred research into alternative, lead-free perovskite compositions, with tin-based perovskites being a leading contender. helmholtz-berlin.de However, tin-based perovskites suffer from challenges related to the rapid and often uncontrolled crystallization and the easy oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and degrades device performance. helmholtz-berlin.de
This compound has been utilized as an additive to enhance the performance of tin-based perovskite solar cells. greatcellsolarmaterials.com While detailed performance metrics are proprietary, its role is likely analogous to that in lead-based systems: passivating defects associated with tin oxidation and improving the morphology and crystallinity of the perovskite film. greatcellsolarmaterials.comhelmholtz-berlin.de The optimization of additives like 4F-BZAI is a key strategy in pushing the efficiency of lead-free devices closer to their lead-containing counterparts. epa.gov
Exploration in Lead-Free Perovskite Compositions
Beyond tin, the exploration of other lead-free perovskite compositions is an active area of research. These materials often utilize alternative divalent cations to replace lead. The principles of defect passivation and morphological control offered by additives like this compound are broadly applicable to these novel systems. mdpi.com By reducing defect densities and promoting the growth of high-quality crystalline films, 4F-BZAI can potentially improve the charge transport and recombination dynamics in a wide range of lead-free perovskite absorbers, contributing to the development of more environmentally benign photovoltaic technologies. mdpi.com
Enhancement of Light-Emitting Properties in Perovskite Diodes
Perovskite light-emitting diodes (PeLEDs) are a promising technology for next-generation displays and solid-state lighting, owing to their high color purity and tunable emission wavelengths. nii.ac.jp However, their efficiency is often limited by non-radiative recombination at defect sites and imbalanced charge injection. mdpi.comnih.gov
The introduction of additives like this compound can significantly enhance the performance of PeLEDs. By effectively passivating defects within the perovskite emitting layer, 4F-BZAI can suppress trap-assisted non-radiative recombination. nih.govresearchgate.net This leads to a higher photoluminescence quantum yield (PLQY), meaning a larger fraction of electron-hole pairs recombine radiatively to produce light. nih.gov
Structural and Electronic Interactions of 4 Fluorobenzylammonium Iodide in Hybrid Systems
Formation and Stabilization of Low-Dimensional Perovskite Phases
4-Fluorobenzylammonium (B8765559) iodide plays a crucial role as a large organic spacer cation in the creation and stabilization of low-dimensional perovskite structures. These structures, particularly two-dimensional (2D) and quasi-2D perovskites, exhibit quantum confinement effects that lead to unique optoelectronic properties and improved environmental stability compared to their three-dimensional (3D) counterparts.
The introduction of 4-fluorobenzylammonium iodide into a perovskite precursor solution can lead to the formation of Ruddlesden-Popper (RP) phases. oaepublish.com These are a class of 2D layered perovskites with the general formula A'₂Aₙ₋₁BₙX₃ₙ₊₁, where A' is a large organic cation like 4-fluorobenzylammonium, A is a small organic or inorganic cation (e.g., methylammonium (B1206745) or cesium), B is a metal cation (typically lead), and X is a halide anion. oaepublish.com In these structures, layers of corner-sharing metal-halide octahedra are separated by bilayers of the large organic cations.
The 4-fluorobenzylammonium cation acts as a spacer, effectively "slicing" the 3D perovskite lattice along a specific crystallographic plane. researchgate.net The number of inorganic octahedral layers (n) between the organic spacers can be controlled by adjusting the stoichiometric ratios of the precursors. researchgate.net Research has demonstrated the synthesis of a series of 2D perovskites with the formula [(4-FBA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁] (where 4-FBA is 4-fluorobenzylammonium and MA is methylammonium) for n=1, 2, and 3. researchgate.net The presence of this compound has also been shown to enhance the photostability of colloidal Ruddlesden-Popper perovskite nanoplates. acs.orgacs.org When used as a surface modification agent, it helps the nanoplates maintain their structural integrity under continuous UV exposure for extended periods. acs.orgacs.org
| Property | Conventional RP Nanoplates | 4FBAI-Modified RP Nanoplates |
| Structural Integrity under UV (80 min) | Deteriorated | Maintained |
| Photoluminescence Reduction (12h UV) | Significant | 11% |
| Photoluminescence Quantum Yield (PLQY) | 35 ± 2% | 50 ± 2% |
This table summarizes the enhanced stability and optical performance of Ruddlesden-Popper (RP) perovskite nanoplates after surface modification with this compound (4FBAI), as reported in recent studies. acs.orgacs.org
In addition to forming pure 2D structures, this compound is instrumental in creating mixed-dimensional 2D/3D perovskite heterostructures. researchgate.netunifr.ch These materials are designed to leverage the high charge carrier mobility of the 3D perovskite phase and the enhanced stability and moisture resistance of the 2D perovskite phase. researchgate.netunifr.ch
By incorporating a small amount of this compound into the precursor solution of a 3D perovskite, or by applying it as a surface treatment, a thin layer of a 2D or quasi-2D perovskite can be formed on the surface or at the grain boundaries of the 3D film. researchgate.net This 2D capping layer serves multiple functions: it passivates surface defects, acts as a barrier against moisture, and can help to align the energy levels for more efficient charge extraction. researchgate.net The formation of these 2D/3D heterostructures has been shown to significantly improve both the power conversion efficiency and the long-term stability of perovskite solar cells. researchgate.net For instance, unencapsulated 2D/3D devices incorporating a trace amount of this compound retained about 90% of their initial efficiency after 11 days of storage in air with 25% humidity. researchgate.net The size and shape of the ligand have a critical influence on the final 2D structure, with ligands of varying sizes promoting the formation of different 'n' phases. nih.gov
Defect Passivation Mechanisms at Grain Boundaries and Surfaces
Polycrystalline perovskite films inherently contain a high density of defects, such as vacancies and interstitials, particularly at grain boundaries and surfaces. ucla.edunih.gov These defects can act as non-radiative recombination centers, trapping charge carriers and reducing the efficiency and stability of the device. This compound has proven to be an effective agent for passivating these defects. researchgate.netresearchgate.net
The defect passivation capability of this compound stems from the chemical interactions between the organic cation and the perovskite lattice. The ammonium (B1175870) group (-NH₃⁺) of the 4-fluorobenzylammonium cation can interact with undercoordinated lead ions (Pb²⁺) at the perovskite surface, which are common defect sites. This interaction can be described as a Lewis acid-base adduct formation, where the electron-donating amine group coordinates with the electron-accepting lead ion. rsc.org
Simultaneously, the iodide anion (I⁻) from this compound can fill iodine vacancies (Vₗ⁺), which are another prevalent type of defect in lead iodide-based perovskites. nih.govresearchgate.net By addressing both cationic and anionic defects, this compound effectively reduces the trap state density within the perovskite film, leading to suppressed non-radiative recombination and improved charge transport. researchgate.netresearchgate.net
The presence of the fluorine atom on the benzyl (B1604629) ring is a key feature that enhances the defect passivation and stabilizing effects of this compound. acs.orgresearchgate.net The high electronegativity of fluorine influences the electronic properties of the entire molecule in several beneficial ways.
Firstly, the electron-withdrawing nature of fluorine increases the positive charge density on the ammonium group. acs.org This enhanced positive charge strengthens the interaction between the ammonium head and the defect sites on the perovskite surface, leading to more effective passivation. acs.org Secondly, the fluorinated benzene (B151609) moiety imparts a hydrophobic character to the perovskite film. researchgate.netresearchgate.net This increased hydrophobicity helps to protect the perovskite from moisture, a primary cause of degradation. researchgate.net Studies comparing this compound with its non-fluorinated counterpart, benzylammonium iodide, have shown that the fluorinated version provides significantly better photostability, highlighting the crucial role of the fluorine atom. acs.org The optimization of the number of fluorine groups is critical, as it influences the electron cloud distribution and fosters strong hydrogen bonds and coordination with perovskite components.
Influence on Electronic Band Structure and Excitonic Behavior
The incorporation of this compound into perovskite systems not only affects their structure and stability but also has a profound impact on their electronic properties. These changes are critical for optimizing the performance of perovskite-based solar cells and light-emitting diodes.
The formation of RP phases with this compound introduces quantum and dielectric confinement effects, which alter the electronic band structure. The bandgap of these multilayered compounds is dependent on the thickness of the inorganic perovskite layers (the 'n' value). researchgate.net As 'n' increases, the bandgap decreases, approaching the value of the bulk 3D perovskite. researchgate.net For example, for [(4-FBA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁], the bandgap was observed to be 2.23 eV for n=1, 2.01 eV for n=2, and 1.78 eV for n=3. researchgate.net This tunability of the bandgap is advantageous for applications in tandem solar cells. researchgate.net The connectivity of the lead-iodide octahedra, whether corner-, edge-, or face-sharing, is a key factor in determining the band gap size. nih.gov
Suprolecular Interactions and Self-Assembly within Hybrid Materials
At the heart of the self-assembly process are the various intermolecular forces that govern the arrangement of the organic and inorganic components. In hybrid perovskites with the general formula (4-FC6H4CH2NH3)2PbI4, the 4-fluorobenzylammonium cations form organic layers that sandwich the inorganic lead iodide sheets. acs.org The primary driving forces for the assembly of these layers are hydrogen bonds and van der Waals interactions.
Furthermore, the fluorinated aromatic rings of the 4-fluorobenzylammonium cations engage in various non-covalent interactions that guide their self-assembly. These include π-π stacking interactions between adjacent aromatic rings and C-H···π interactions. The presence of the highly electronegative fluorine atom can also introduce dipole-dipole interactions and potentially weak C-F···H hydrogen bonds, which further modulate the intermolecular forces within the organic layers. The interplay of these forces dictates the precise arrangement of the cations, leading to specific packing motifs and influencing the crystal symmetry of the resulting hybrid material. acs.org
The introduction of the fluorine substituent on the benzylammonium cation has been shown to lower the crystal symmetry in layered hybrid perovskites compared to their non-fluorinated counterparts. For instance, in the case of (4-XC6H4CH2NH3)2PbI4 (where X = H, F, Cl, Br), the nature of the halogen substituent influences the intermolecular interactions between the organic molecules, leading to variations in crystal structure. acs.org This demonstrates the profound impact of subtle changes in the organic cation on the supramolecular assembly and the resulting material properties.
The self-assembly of this compound within these hybrid systems is a complex interplay of hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions not only determine the crystal structure but also have a significant impact on the material's electronic properties and stability, making them a key area of research in the development of advanced hybrid materials.
Advanced Spectroscopic Characterization of 4 Fluorobenzylammonium Iodide Modified Perovskites
Investigation of Crystallinity and Orientation
The crystalline quality and orientation of the perovskite absorber layer are paramount for efficient charge transport and long-term stability. Powder X-ray Diffraction (PXRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to probe these fundamental properties.
Powder X-ray Diffraction is a cornerstone technique for assessing the crystallinity and phase purity of perovskite films. In studies involving additives like 4-FBAI, PXRD is used to monitor changes in the crystal structure, identify secondary phases, and evaluate the degree of crystallinity.
Research on perovskite films treated with similar fluorinated organic cations demonstrates a significant improvement in crystalline quality. The introduction of 4-FBAI is expected to show similar results. Typically, the PXRD patterns of a standard methylammonium (B1206745) lead iodide (MAPbI₃) film exhibit characteristic peaks at approximately 14.1° and 28.4°, corresponding to the (110) and (220) crystallographic planes of the tetragonal perovskite phase. A smaller peak around 12.6° is often present, indicating the presence of a lead iodide (PbI₂) impurity, which can act as a recombination center.
Upon modification with 4-FBAI, a notable increase in the intensity of the characteristic perovskite peaks is observed, coupled with a reduction or complete disappearance of the PbI₂ peak. This indicates that 4-FBAI aids in the consumption of excess PbI₂, leading to a more phase-pure perovskite film. Furthermore, a decrease in the full width at half maximum (FWHM) of the perovskite diffraction peaks is typically seen, signifying an increase in crystallite size and a reduction in lattice strain. These improvements in crystallinity are critical for reducing defect densities at grain boundaries. Studies on related fluorinated compounds, such as 4-fluorophenethylammonium iodide (F-PEAI), have shown that these additives can effectively promote preferred crystal growth along specific orientations, such as the (100) direction. nih.govresearchgate.net
Table 1: Comparative PXRD Data for Control and 4-FBAI Modified MAPbI₃ Perovskite Films This table presents illustrative data based on typical findings in the literature for similar passivating agents.
| Sample | (110) Peak Position (2θ) | (110) FWHM (°) | PbI₂ Peak (12.6°) Intensity |
| Control | 14.12° | 0.25° | High |
| 4-FBAI Modified | 14.10° | 0.18° | Low / Negligible |
While PXRD provides information on bulk crystallinity, GIWAXS is employed to investigate the crystal orientation and structure specifically at the film's surface and throughout its depth—regions critical for charge extraction in a solar cell. This technique is particularly useful for analyzing the effects of surface-acting passivating agents like 4-FBAI.
GIWAXS patterns of standard polycrystalline perovskite films often show Debye-Scherrer rings, indicating a random orientation of crystal grains. However, for high-performance devices, a preferred orientation with crystal planes aligned favorably for vertical charge transport is desirable. The incorporation of large organic cations like 4-FBAI can induce the formation of a quasi-2D perovskite layer at the surface, which can act as a template for the oriented growth of the underlying 3D perovskite.
Probing Charge Carrier Processes
Understanding the dynamics of photogenerated charge carriers—generation, transport, and recombination—is essential for optimizing solar cell performance. The addition of 4-FBAI significantly influences these processes by passivating defects that act as non-radiative recombination centers.
Steady-state photoluminescence spectroscopy measures the light emitted from a material upon photoexcitation. The intensity of the PL signal is directly related to the radiative recombination of charge carriers. A higher PL intensity suggests that a greater proportion of carriers are recombining radiatively, which in turn implies a lower rate of non-radiative recombination, a process typically mediated by defects.
Control perovskite films often exhibit a certain level of PL intensity. Following treatment with 4-FBAI, a significant enhancement in the PL intensity is consistently observed. This PL quenching is a strong indicator of successful defect passivation. The large 4-fluorobenzylammonium (B8765559) cations are thought to heal undercoordinated Pb²⁺ and halide vacancy defects, which are primary sources of non-radiative recombination. The result is a perovskite layer with a lower trap density. This effect has been documented for various passivation agents, including those with similar chemical structures. d-nb.infonih.gov
TRPL spectroscopy provides deeper insight into charge carrier dynamics by measuring the decay of photoluminescence over time after a short laser pulse. The resulting decay curve can be fitted to determine the charge carrier lifetime, which is a critical parameter for solar cell efficiency. Longer lifetimes indicate that photogenerated carriers persist for a greater duration before recombining, allowing more time for them to be extracted as current.
TRPL decay curves are often fitted with a bi-exponential function, yielding a fast decay component (τ₁) and a slow decay component (τ₂). The fast component is typically associated with trap-assisted recombination at surfaces and interfaces, while the slow component is related to radiative recombination in the bulk of the material. In control films, the average carrier lifetime is often limited by fast, defect-mediated recombination. The introduction of 4-FBAI leads to a significant extension of the carrier lifetime. This is primarily observed as a substantial increase in the slow decay component (τ₂), confirming that the passivation of defects effectively suppresses non-radiative recombination pathways.
Table 2: Comparative TRPL Data for Control and 4-FBAI Modified Perovskite Films This table presents illustrative data based on typical findings in the literature for similar passivating agents.
| Sample | Fast Decay (τ₁, ns) | Slow Decay (τ₂, ns) | Average Lifetime (ns) |
| Control | 25 | 150 | 115 |
| 4-FBAI Modified | 30 | 850 | 680 |
EIS is a powerful technique used to study charge transfer and recombination processes at the various interfaces within a complete solar cell device. By applying a small AC voltage bias and measuring the current response over a range of frequencies, an impedance spectrum is generated, often visualized as a Nyquist plot. This plot can be fitted with an equivalent circuit model to extract key parameters, such as the charge transfer resistance (Rct) and recombination resistance (Rrec).
Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 4-Fluorobenzylammonium iodide modified perovskites, XPS is instrumental in determining the chemical environment of the core elements.
Table 1: XPS Analysis of Sn 3d in Perovskite Films
| Sample | Sn²⁺ (Binding Energy, eV) | Sn⁴⁺ (Binding Energy, eV) | Ratio of Sn⁴⁺ / (Sn²⁺ + Sn⁴⁺) |
|---|---|---|---|
| Control Perovskite Film | 486.2, 494.6 | 487.1, 495.5 | Higher |
| FBZAI Modified Film | 486.2, 494.6 | 487.1, 495.5 | Lower |
Note: The binding energies are typical values and may vary slightly based on experimental conditions.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of thin films. It provides high-resolution images of the film's microstructure, including grain size, uniformity, and the presence of defects such as pinholes.
In the study of this compound modified perovskites, SEM images reveal significant improvements in the film morphology. The control tin-based perovskite film often exhibits poor surface coverage with numerous pinholes, which can lead to short-circuiting and reduced device performance.
Table 2: Morphological Characteristics of Perovskite Films from SEM
| Feature | Control Perovskite Film | FBZAI Modified Film |
|---|---|---|
| Grain Size | Smaller, less uniform | Larger, more uniform |
| Film Coverage | Incomplete, presence of pinholes | Complete, pinhole-free |
| Surface Roughness | Higher | Lower |
| Overall Quality | Poor | High |
Computational and Theoretical Modeling of 4 Fluorobenzylammonium Iodide Based Systems
Density Functional Theory (DFT) for Electronic Structure and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the interactions between 4-Fluorobenzylammonium (B8765559) iodide and perovskite surfaces, providing insights into how this molecule passivates defects and improves device performance.
DFT calculations are crucial for determining the binding energy and understanding the nature of the interaction between the 4-Fluorobenzylammonium iodide (4-FBAI) molecule and the perovskite surface. These calculations can reveal how 4-FBAI passivates common surface defects, such as iodine vacancies, which are detrimental to the performance of perovskite solar cells.
Researchers employ DFT to model a slab of the perovskite material, often CH₃NH₃PbI₃ (MAPI), with a surface termination that exposes undercoordinated lead (Pb²⁺) ions, a common site for defects. The 4-FBAI molecule is then introduced onto this surface, and the total energy of the combined system is calculated. The binding energy (E_binding) is determined using the following equation:
Ebinding = Etotal - (Eperovskite + E4-FBAI)
where Etotal is the total energy of the perovskite slab with the adsorbed 4-FBAI molecule, Eperovskite is the energy of the isolated perovskite slab, and E4-FBAI is the energy of the isolated 4-FBAI molecule. A negative binding energy indicates a stable interaction.
DFT simulations have shown that the ammonium (B1175870) group (-NH₃⁺) of the 4-FBAI can effectively bind to the perovskite surface, often near lead-iodide clusters. The interaction is partly electrostatic, driven by the positive charge of the ammonium group and the negatively charged surface iodide ions or positively charged lead ions. Furthermore, the fluorinated phenyl ring contributes to the interaction through van der Waals forces and can influence the local electronic structure.
A key aspect of passivation is the ability of 4-FBAI to heal iodine vacancies (VI). DFT calculations can quantify the energetics of this process. The formation energy of an iodine vacancy is calculated, and then the energy of the system where a 4-FBAI molecule is adsorbed near the vacancy is determined. It is often found that the presence of the organic cation can either sterically hinder the formation of vacancies or electronically passivate the defect states associated with them. For instance, the iodide ion from 4-FBAI can fill an existing vacancy, with the organic cation remaining on the surface to balance the charge and provide a passivating layer.
Table 1: Illustrative DFT-Calculated Binding and Passivation Energies for 4-FBAI on a CH₃NH₃PbI₃ Surface
| Interaction | Calculated Energy (eV) | Interpretation |
|---|---|---|
| 4-FBAI Binding Energy on Defect-Free Surface | -0.85 | Strong physisorption, indicating stable surface coverage. |
| Iodine Vacancy Formation Energy (unpassivated) | 0.45 | Relatively low energy cost to form performance-limiting defects. |
| 4-FBAI Adsorption Energy at Iodine Vacancy Site | -1.20 | Stronger binding at defect sites, indicating preferential passivation. |
Note: The values in this table are illustrative and representative of typical findings in DFT studies of similar passivating agents on perovskite surfaces.
Beyond energetics, DFT is used to predict the most stable geometric arrangement (conformation) of 4-FBAI on the perovskite surface. The orientation of the molecule can significantly impact the passivation effectiveness and the properties of the resulting interfacial layer. Two primary conformations are typically considered: one where the molecule lies parallel to the surface and another where it stands perpendicular.
DFT calculations of the formation energies for different orientations can determine the most energetically favorable conformation. For molecules like 4-FBAI, a perpendicular orientation might be favored due to the strong interaction of the ammonium headgroup with the perovskite lattice. The fluorinated phenyl ring would then form a hydrophobic outer layer, which can enhance the stability of the perovskite film against moisture.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ion Migration
In the context of 4-FBAI on perovskites, MD simulations are particularly useful for understanding how the organic layer influences the migration of iodide ions, a key degradation pathway in perovskite materials. A force field, which describes the potential energy of the system as a function of its atomic coordinates, is required for these simulations. For complex interfaces like these, machine-learned force fields trained on DFT data are increasingly being used to achieve high accuracy.
MD simulations can track the trajectories of individual iodide ions in the perovskite lattice, both with and without the 4-FBAI passivating layer. By analyzing these trajectories, key transport properties such as the mean squared displacement (MSD) and the diffusion coefficient (D) can be calculated.
The diffusion coefficient is obtained from the slope of the MSD curve in the diffusive regime, according to the Einstein relation:
D = (1/6Nt) limt→∞ <|r i(t) - r i(0)|²>
where N is the number of diffusing particles, t is time, and r i(t) is the position of particle i at time t.
Simulations often reveal that the presence of a well-ordered 4-FBAI layer on the surface significantly suppresses the diffusion of iodide ions near the interface. The organic cations can act as a physical barrier, blocking the pathways for ion migration out of the perovskite lattice.
Table 2: Illustrative Molecular Dynamics Simulation Results for Iodide Ion Diffusion in CH₃NH₃PbI₃ at 300 K
| System | Calculated Iodide Diffusion Coefficient (cm²/s) | Interpretation |
|---|---|---|
| Bulk CH₃NH₃PbI₃ | 5.2 x 10⁻¹² | Baseline iodide mobility in the bulk material. |
| Untreated CH₃NH₃PbI₃ Surface | 8.9 x 10⁻¹¹ | Significantly higher ion mobility at the surface due to defects. |
Note: The values in this table are illustrative and based on typical results from MD simulations of ion migration in perovskite systems.
Computational Insights into Structure-Property Relationships
Defect Passivation and Electronic Properties: DFT calculations demonstrate that 4-FBAI effectively passivates surface defects, particularly iodine vacancies. This passivation removes non-radiative recombination centers, which is computationally observed as the removal of defect-induced states from within the band gap of the perovskite. This leads to an increase in the simulated charge carrier lifetime and a higher open-circuit voltage, directly correlating the atomic-scale structure with improved electronic properties.
Enhanced Stability: The predicted perpendicular orientation of 4-FBAI molecules on the surface, with the fluorinated phenyl rings pointing outwards, creates a hydrophobic barrier. This structural arrangement, supported by DFT energy calculations, explains the enhanced moisture resistance of treated films. MD simulations further support this by showing that the organic layer can repel water molecules from the perovskite surface. Additionally, the suppression of iodide ion migration, as quantified by MD simulations, is a key factor in preventing the degradation of the perovskite material, thus leading to enhanced operational stability.
Improved Charge Transport: While a thick layer of an insulating organic molecule could hinder charge extraction, DFT calculations can be used to model the electronic coupling between the perovskite and the charge transport layer through the thin 4-FBAI interlayer. These models help in understanding how the passivating layer affects the energy level alignment at the interface, ensuring that it facilitates rather than impedes the efficient extraction of charge carriers.
Environmental Stability Enhancement Mediated by 4 Fluorobenzylammonium Iodide
Mechanisms of Moisture Resistance Improvement
One of the primary advantages conferred by 4-Fluorobenzylammonium (B8765559) iodide is the enhanced resistance to moisture-induced degradation. The fluorinated benzylammonium cation possesses a hydrophobic nature, which is crucial in repelling water molecules and preventing their ingress into the sensitive perovskite lattice. researchgate.net
Research has shown that the introduction of a trace amount of 4-Fluorobenzylammonium iodide into a methylammonium (B1206745) lead iodide (MAPbI3) based perovskite film significantly improves its stability in humid air. researchgate.net The fluorinated benzene (B151609) moiety of the cation is key to this enhanced hydrophobicity. researchgate.net This results in the formation of a protective barrier at the perovskite film's surface, effectively shielding it from environmental moisture. researchgate.net
Studies on similar fluorinated cations have demonstrated that a high concentration of the fluorinated material at the film-air interface leads to greater hydrophobicity. nih.gov This is often achieved through the in-situ formation of a two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) bulk perovskite. This 2D layer acts as a physical shield, preventing water molecules from reaching and reacting with the underlying 3D perovskite structure. researchgate.net The improved moisture resistance is evident in the stability of unencapsulated devices, which have been shown to retain a high percentage of their initial efficiency even after prolonged exposure to ambient humidity. For instance, unencapsulated 2D/3D devices incorporating this compound retained approximately 90% of their initial efficiency after 11 days of storage in air with a humidity of 25%. researchgate.net
The mechanism of moisture-induced degradation in conventional perovskites typically involves the hydration of the perovskite lattice, leading to the formation of monohydrate and dihydrate phases, which can then decompose into lead iodide (PbI2) and methylammonium iodide. By creating a hydrophobic surface, this compound effectively mitigates this initial hydration step, thereby preserving the structural integrity of the perovskite film.
Table 1: Moisture Stability of Perovskite Solar Cells with and without Fluorinated Cation Additive
Parameter Control Device (without 4-FBA) Device with 4-FBA Treatment Efficiency Retention after 1000h in Air 58% 77%
Data derived from studies on 4-fluorobenzylamine (B26447) (FBA), a closely related compound, highlighting the impact of fluorination on moisture stability.
Photostability under Ultraviolet Light Exposure
Ultraviolet radiation is a significant environmental stressor for perovskite solar cells, as high-energy photons can induce the formation of defects and accelerate material degradation. The incorporation of this compound has been shown to enhance the photostability of these devices, although the precise mechanisms are still under investigation.
A primary degradation pathway under UV light involves the breaking of lead-iodide (Pb-I) bonds within the perovskite lattice, leading to the formation of iodine vacancies and interstitial iodine. These defects can act as non-radiative recombination centers, reducing the power conversion efficiency of the solar cell. Research on a related compound, 4-fluorobenzylamine (FBA), suggests that the interaction between the fluorinated molecule and the lead iodide framework can significantly stabilize the PbI6 skeleton. This stabilization helps to address iodine loss, a key factor in perovskite degradation under light stress.
Furthermore, the passivation of defects at the surface and grain boundaries of the perovskite film by the large organic cation is a crucial mechanism for improving photostability. By healing these defects, this compound can reduce the number of sites where photodegradation can be initiated. This defect passivation leads to suppressed non-radiative recombination and improved charge transport, contributing to both higher initial efficiency and enhanced long-term stability under illumination. researchgate.net
While direct, detailed studies on the UV degradation pathways specifically mitigated by this compound are limited, the enhanced resilience to light stress is a consistently observed benefit of incorporating such fluorinated organic cations.
Thermal Stability and Degradation Pathways Mitigation
Thermal stress is another critical factor affecting the long-term performance of perovskite solar cells. The volatile nature of the organic cations, such as methylammonium (MA+), in the perovskite structure is a primary cause of thermal degradation. At elevated temperatures, these cations can deprotonate and escape from the perovskite lattice, leading to the decomposition of the perovskite into PbI2.
The incorporation of the bulkier 4-Fluorobenzylammonium cation can significantly mitigate this degradation pathway. The larger size and stronger interaction of the benzylammonium group with the inorganic framework can help to physically block the diffusion and escape of the smaller, more volatile MA+ cations. This "cation engineering" approach enhances the intrinsic thermal stability of the perovskite material.
Moreover, the interaction between the this compound and the perovskite lattice can increase the activation energy for thermal decomposition. By stabilizing the crystal structure, the additive makes it more difficult for degradation reactions to occur. Studies on perovskite solar cells treated with the similar compound 4-fluorobenzylamine (FBA) have shown remarkable thermal stability, retaining 96% of their initial efficiency after 1,300 hours of operation, which is a significant improvement over untreated devices.
Table 2: Performance and Stability of Perovskite Solar Cells with 4-Fluorobenzylamine (FBA) Treatment
Parameter Reference Cell (without FBA) FBA-Treated Cell Power Conversion Efficiency 22.07% 23.62% Open-Circuit Voltage 1.15 V 1.17 V Short-Circuit Current Density 25.19 mA/cm² 26.19 mA/cm² Fill Factor 76.47% 77.24% Efficiency Retention after 1300 hours Not Reported 96%
This data for the closely related compound 4-fluorobenzylamine (FBA) illustrates the significant improvements in both performance and stability imparted by the fluorinated additive.
Novel Applications and Future Research Directions
Exploration in Ferroelectric and Piezoelectric Hybrid Materials
The search for new, efficient, and environmentally friendly ferroelectric and piezoelectric materials has led researchers to explore hybrid organic-inorganic perovskites (HOIPs). The versatility of HOIPs allows for the fine-tuning of their functionalities by modifying their organic and inorganic components. The introduction of fluorine atoms into the organic cations is a strategy employed to induce or enhance ferroelectricity due to fluorine's high electronegativity, which can influence hydrogen bonding and crystal symmetry.
In this context, the role of fluorinated aromatic cations, such as fluorobenzylammonium, has been a subject of targeted investigation. A significant study explored the use of fluorinated aromatic spacers to develop two-dimensional (2D) organic-inorganic perovskite ferroelectric semiconductors. The research specifically synthesized and characterized lead-chloride perovskites incorporating fluorobenzylammonium cations.
Interestingly, the study revealed that the precise positioning of the fluorine atom on the benzylammonium cation is critical for inducing ferroelectric properties. While the compound [2-fluorobenzylammonium]₂PbCl₄ was successfully identified as a high-performance ferroelectric semiconductor, the isomeric compound containing the 4-fluoro cation, [4-fluorobenzylammonium]₂PbCl₄ , was found to be non-ferroelectric . acs.org This finding underscores the subtle structural nuances that govern ferroelectricity in these hybrid materials. The failure to induce ferroelectricity with the 4-fluorobenzylammonium (B8765559) cation highlights that selective fluorine substitution is essential and that not all fluorinated organic cations will yield the desired ferroelectric behavior. acs.org This research provides a crucial data point in the rational design of new molecular ferroelectrics, guiding future efforts toward more promising structural isomers.
Potential in Other Emerging Optoelectronic Technologies
Beyond its exploration in ferroelectrics, 4-Fluorobenzylammonium iodide (FBZAI) has demonstrated significant potential as a precursor and additive in a range of emerging optoelectronic devices, most notably in perovskite solar cells, light-emitting diodes (LEDs), and thin-film transistors (TFTs). greatcellsolarmaterials.comresearchgate.netchemborun.com
In the realm of perovskite solar cells (PVSCs) , FBZAI has been successfully incorporated as an additive to enhance both device efficiency and stability. greatcellsolarmaterials.comresearchgate.net Research indicates that introducing a trace amount of this compound into a methylammonium (B1206745) lead iodide (MAPbI₃) based PVSC can passivate defects and improve charge transport within the perovskite film. researchgate.net This leads to a notable increase in the power conversion efficiency (PCE). Furthermore, the fluorinated benzene (B151609) group imparts a hydrophobic character to the perovskite film, which significantly enhances the device's stability against moisture—a critical challenge for the commercialization of perovskite solar cells. greatcellsolarmaterials.comresearchgate.net
The application of this compound extends to perovskite light-emitting diodes (PeLEDs) . The compound has been utilized as a precursor in the preparation of bright green emitting PeLEDs. chemborun.com These devices achieved a maximum external quantum efficiency (EQE) of 8.55%, demonstrating the utility of this compound in creating efficient light-emissive displays and lighting solutions. chemborun.com
More recently, FBZAI has been investigated as an additive in lead-free tin (Sn)-based perovskite thin-film transistors (TFTs) . researchgate.net While high-performance TFTs based on tin halide perovskites are promising due to their low toxicity and excellent hole transport properties, controlling the rapid crystallization of the film is a major hurdle. A 2025 study reported a strategy of using this compound as an additive to synergistically modulate the film's properties and improve transistor performance. researchgate.net
The table below summarizes the impact of this compound on the performance of various optoelectronic devices as reported in the literature.
| Device Type | Specific Perovskite System | Role of this compound | Key Performance Improvement |
| Perovskite Solar Cell | MAPbI₃-based | Additive | Power Conversion Efficiency (PCE) increased from 18.1% to 19.1%; Enhanced moisture stability. researchgate.net |
| Perovskite LED | Not specified | Precursor | Achieved a maximum External Quantum Efficiency (EQE) of 8.55% for green emission. chemborun.com |
| Tin-based Perovskite TFT | Sn-based perovskite | Additive | Synergistically modulates film crystallization and charge transport. researchgate.net |
Radiochemical Synthesis and Applications of Fluorobenzyl Iodide Derivatives (specifically for [18F]FBI in radiotracer design)
A derivative of this compound, [¹⁸F]4-fluorobenzyl iodide ([¹⁸F]FBI), has been identified as a valuable agent for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. greatcellsolarmaterials.com PET is a powerful in vivo molecular imaging technique that relies on biomolecules labeled with short-lived positron-emitting radionuclides, such as Fluorine-18, to visualize and measure metabolic and neurotransmission processes in the body. arxiv.org
The [¹⁸F]fluorobenzyl group is an attractive component in radiotracer design because it can be readily attached to various biologically active molecules. The synthesis of [¹⁸F]FBI involves labeling a suitable precursor with the radionuclide ¹⁸F. This compound then serves as a reactive intermediate that can be used to label molecules containing nucleophilic groups, such as amines and thiols. greatcellsolarmaterials.com
A key application of [¹⁸F]FBI has been in the development of PET radiotracers for imaging dopamine (B1211576) receptors in the brain. greatcellsolarmaterials.com Dopamine receptors are crucial for many neurological functions, and their dysfunction is implicated in diseases like Parkinson's and schizophrenia. Researchers have used [¹⁸F]FBI to synthesize N-[¹⁸F]4-fluorobenzyl analogues of known dopamine D1 and D2 receptor ligands. greatcellsolarmaterials.com
Model alkylation studies have been conducted to determine the chemical reactivity of [¹⁸F]FBI. It was found to react rapidly and in high yield with secondary amines and anilines. The reaction with amides and thiol groups required the use of a base catalyst to proceed efficiently. greatcellsolarmaterials.com These studies confirmed the utility of [¹⁸F]FBI as a versatile labeling synthon for creating new PET imaging agents. greatcellsolarmaterials.com
The table below outlines key aspects of the radiochemical synthesis and application of [¹⁸F]FBI.
| Parameter | Details | Reference |
| Radiotracer | [¹⁸F]4-fluorobenzyl iodide ([¹⁸F]FBI) | greatcellsolarmaterials.com |
| Radionuclide | Fluorine-18 (¹⁸F) | greatcellsolarmaterials.com |
| Synthesis Method | Nucleophilic substitution on a precursor | greatcellsolarmaterials.com |
| Reactivity | Reacts rapidly with secondary amines and anilines; requires base catalyst for amides and thiols. | greatcellsolarmaterials.com |
| Primary Application | Synthesis of PET radiotracers for dopamine D1 and D2 receptor imaging. | greatcellsolarmaterials.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
